![molecular formula C20H23ClO4 B564700 Dihydro Fenofibrate-d6 CAS No. 1189501-82-3](/img/structure/B564700.png)
Dihydro Fenofibrate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fenofibrate's Role in Reducing Systemic Inflammation
Fenofibrate has been shown to significantly reduce systemic inflammation markers independently of its effects on lipid and glucose metabolism. A study demonstrated that fenofibrate markedly decreased plasma high-sensitivity C-reactive protein and IL-6 levels in subjects with metabolic syndrome (MetS), suggesting a direct PPARα-mediated effect of fenofibrate on inflammatory pathways, which may be important for the prevention of cardiovascular disease (CVD) in high-risk patients (Belfort et al., 2010).
Applications in Pharmacokinetics
Research into the determination of fenofibric acid, the active metabolite of fenofibrate, in human plasma using ultra-performance liquid chromatography/mass spectrometry (UPLC/MS), utilized fenofibric d6 acid as an internal standard. This method highlights the importance of Dihydro Fenofibrate-d6 in developing sensitive and rapid analytical techniques for pharmacokinetic studies (Dubey et al., 2010).
Fenofibrate in Diabetic Retinopathy and Microvascular End Points
Fenofibrate has received attention for its novel medical treatment applications beyond lipid modification, especially in diabetic retinopathy (DR) and other diabetes-induced microvascular complications. Clinical trials have demonstrated significant reductions in the progression of DR, suggesting multiple mechanisms may underpin the benefit of fenofibrate on diabetic microvascular end points, including effects on lipid control, inflammation, angiogenesis, and cell apoptosis (Noonan et al., 2013).
Metabolomics and Fenofibrate Metabolism
A metabolomics study using UPLC-Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) investigated fenofibrate metabolism in cynomolgus monkeys. This research identified several fenofibrate metabolites, including previously unknown ones, revealing a conjugation pathway for fenofibrate metabolism that had not been recognized before. Such studies are crucial for understanding the metabolic pathways of drugs and their metabolites in different species, which can inform dosing and safety in humans (Liu et al., 2009).
Fenofibrate's Effects on Creatinine Metabolism
Another aspect of fenofibrate's application in scientific research includes its impact on creatinine metabolism. Studies have shown that fenofibrate treatment can lead to a moderate reversible increase in creatinine plasma levels, a side effect whose mechanism was previously unknown. Research suggested that fenofibrate increases the metabolic production of creatinine, providing insights into its effects on renal function (Hottelart et al., 2002).
Safety And Hazards
Fenofibrate-d6 may cause harm to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Orientations Futures
Fenofibrate, the parent compound of Dihydro Fenofibrate-d6, has shown promise in the prevention of diabetic microvascular complications . Given its extensive history of clinical use and its relatively good safety profile, fenofibrate is identified as a potential therapeutic agent requiring an urgent clinical evaluation to treat SARS-CoV-2 infection .
Propriétés
IUPAC Name |
propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWSFKKGMCGEL-LIJFRPJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675848 |
Source
|
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Fenofibrate-d6 | |
CAS RN |
1189501-82-3 |
Source
|
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.